Cas no 959741-32-3 (5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide)

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide structure
959741-32-3 structure
Product Name:5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
N.o CAS:959741-32-3
MF:C7H6BrNO3
MW:232.0314412117
MDL:MFCD28962490
CID:4769970
PubChem ID:68458381
Update Time:2026-02-26

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Propriedades químicas e físicas

Nomes e Identificadores

    • 5-bromo-2-(methoxycarbonyl)pyridine 1-oxide
    • 5-bromo-2-(methoxycarbonyl)pyridine-N-oxide
    • AK00779456
    • methyl 5-bromo-1-oxidopyridin-1-ium-2-carboxylate
    • 5-Bromo-N-oxopyridine-2-carboxylic acid methyl ester
    • C77316
    • 5-Bromo-2-(methoxycarbonyl)pyridine1-oxide
    • BS-17996
    • DB-196363
    • 5-Bromo-2-pyridinecarboxylic acid methyl ester, 1-oxide
    • 959741-32-3
    • 5-bromo-2-(methoxycarbonyl)pyridin-1-ium-1-olate
    • MFCD28962490
    • AKOS037649313
    • MCYWPISPRQLCFC-UHFFFAOYSA-N
    • SCHEMBL2961818
    • 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
    • MDL: MFCD28962490
    • Inchi: 1S/C7H6BrNO3/c1-12-7(10)6-3-2-5(8)4-9(6)11/h2-4H,1H3
    • Chave InChI: MCYWPISPRQLCFC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C(=O)OC)=[N+](C=1)[O-]

Propriedades Computadas

  • Massa Exacta: 230.95311g/mol
  • Massa monoisotópica: 230.95311g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 176
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.7
  • Superfície polar topológica: 51.8

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abcr
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5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; .
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5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Carbamide peroxide ,  Trifluoroacetic anhydride Solvents: Acetonitrile ;  0 °C; < 10 °C; 10 °C → rt; overnight, rt
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Método de produção 2

Condições de reacção
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1.2 Reagents: Sodium sulfite Solvents: Water ;  rt
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Método de produção 3

Condições de reacção
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1.2 Reagents: Sodium sulfite ;  0 °C
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Método de produção 4

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 1 h, 0 °C → reflux
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Método de produção 5

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Método de produção 6

Condições de reacção
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1.2 Reagents: Sodium sulfite Solvents: Water
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Método de produção 9

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Método de produção 10

Condições de reacção
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1.2 Reagents: Hydrochloric acid Solvents: Water
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Método de produção 11

Condições de reacção
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1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ;  pH 8
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Método de produção 12

Condições de reacção
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Método de produção 13

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 12 h, rt
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Método de produção 14

Condições de reacção
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Método de produção 15

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Método de produção 18

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5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Raw materials

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Preparation Products

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:959741-32-3)5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
Número da Ordem:A1195579
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 02:28
Preço ($):205.0
E- mail:sales@amadischem.com

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Amadis Chemical Company Limited
(CAS:959741-32-3)5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
A1195579
Pureza:99%
Quantidade:5g
Preço ($):205.0
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